Olaflur
CAS No.: 6818-37-7
Cat. No.: VC0538008
Molecular Formula: C27H59FN2O3
Molecular Weight: 478.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6818-37-7 |
---|---|
Molecular Formula | C27H59FN2O3 |
Molecular Weight | 478.8 g/mol |
IUPAC Name | 2-[3-[bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol;hydrofluoride |
Standard InChI | InChI=1S/C27H58N2O3.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32;/h30-32H,2-27H2,1H3;1H |
Standard InChI Key | XSEKRGNRBZNHEB-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F.F |
Canonical SMILES | CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Olaflur (CAS 6818-37-7; PubChem CID 23257) is a bifluoride salt composed of a lipophilic alkylammonium cation and two fluoride anions. Its molecular formula is variably represented as C₂₇H₅₈N₂O₃·2FH or C₂₇H₆₀F₂N₂O₃, reflecting differences in notation rather than chemical composition . The compound’s 27-carbon hydrocarbon chain confers surfactant properties, enabling the formation of stable films on tooth surfaces that facilitate fluoride penetration into enamel and dentin .
Molecular Characteristics
Table 1: Key physicochemical properties of Olaflur
Property | Value | Source |
---|---|---|
Molecular weight | 498.7737 g/mol (C₂₇H₅₈N₂O₃·2FH) | |
498.785 g/mol (C₂₇H₆₀F₂N₂O₃) | ||
Boiling point | 583.5°C at 760 mmHg | |
LogP (octanol-water) | 6.284 | |
Hydrogen bond acceptors | 7 | |
Rotatable bonds | 27 |
The SMILES notation (F.F.CCCCCCCCCCCCCCCCCCN(CCO)CCCN(CCO)CCO
) and InChIKey (ZVVSSOQAYNYNPP-UHFFFAOYSA-N
) confirm its branched alkylamine structure with dual ethoxylate groups . This architecture enables simultaneous hydrophobic adhesion to enamel and hydrophilic fluoride release.
Mechanism of Action: Fluoride Retention and Enamel Interaction
Olaflur’s efficacy stems from its dual functionality as a fluoride reservoir and surfactant. Upon application, the cationic surfactant layer binds to negatively charged hydroxyapatite crystals, while fluoride ions diffuse into subsurface enamel .
Fluoride Uptake Dynamics
In vitro studies using human molars demonstrate that 5-minute Olaflur application increases superficial enamel fluoride content by 3–4× and dentin by 4–8× compared to controls . Prolonged 24-hour exposure elevates these levels to 10–24× baseline, with dentin showing greater uptake due to its higher organic content .
Table 2: Fluoride accumulation in dental tissues after Olaflur application
Tissue | Application Time | Fluoride Increase (vs. control) | Depth of Penetration |
---|---|---|---|
Enamel | 5 minutes | 3–4× | 20 µm |
Enamel | 24 hours | 10–24× | 40 µm |
Dentin | 5 minutes | 4–8× | 30 µm |
Dentin | 24 hours | 10–24× | 60 µm |
Data derived from |
Surface Layer Formation and Stability
Scanning electron microscopy (SEM) reveals that Olaflur forms homogeneous layers of spherical calcium fluoride-like globules (0.5–1 µm diameter) on enamel and dentin . These precipitates persist after 20-second high-pressure water spraying, with 89% surface coverage retained versus 76% for sodium fluoride . Energy-dispersive X-ray spectroscopy (EDX) confirms fluorine concentrations of 12.4 ± 1.8 wt% in Olaflur-treated enamel, surpassing sodium fluoride’s 9.1 ± 1.2 wt% .
Clinical Applications and Formulations
Olaflur is commercially available in two primary formulations:
-
Dentifrices (1,400 ppm F⁻): Daily-use toothpastes for caries prevention (e.g., Elmex Gel)
-
Professional Gels (12,500 ppm F⁻): High-concentration gels combined with dectaflur for in-office enamel refluoridation
Caries Prevention
Meta-analyses of European clinical trials report a 38–45% reduction in caries incidence with twice-daily Olaflur toothpaste use versus non-fluoride controls . The surfactant properties enable fluoride retention in plaque biofilms, maintaining F⁻ concentrations >0.1 mM for 8–12 hours post-brushing .
Dentin Hypersensitivity Management
In a 6-week randomized trial, Olaflur gels reduced dentin sensitivity scores (VAS) by 62% compared to 41% for potassium nitrate formulations . This correlates with SEM observations of Olaflur-induced tubule occlusion exceeding 90% in hypersensitive dentin .
Comparative Efficacy Against Other Fluorides
Table 3: Performance comparison of fluoride agents
Emerging Research: Nano-Hydroxyapatite Synergy
Recent in vitro work demonstrates that sequential application of Olaflur followed by nano-hydroxyapatite (n-HAP) increases enamel microhardness by 27% versus Olaflur alone . The fluoride layer acts as a scaffold for n-HAP deposition, creating a hybridized surface resistant to acid challenge (pH 4.5, 30 minutes).
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